N1-Cyclopropyl vs. N1-Ethyl: Potency Differential in 7-Substituted Fluoroquinolone Series
In direct head-to-head comparisons of 7-(3-amino-1-pyrrolidinyl)-substituted 1,8-naphthyridine-3-carboxylic acid derivatives, the N1-cyclopropyl analog (PD 131628) exhibited 2- to 8-fold lower MIC values against Gram-positive organisms including Staphylococcus aureus and Streptococcus pneumoniae than the corresponding N1-ethyl analog. Against S. aureus ATCC 29213, the cyclopropyl derivative showed MIC₉₀ of 0.03 μg/mL versus 0.12 μg/mL for the N1-ethyl derivative, representing a 4-fold potency advantage [1]. This differential is attributed to enhanced binding within the DNA gyrase GyrA subunit pocket that preferentially accommodates the cyclopropyl ring over the ethyl group.
| Evidence Dimension | In vitro antibacterial activity (MIC₉₀) against S. aureus ATCC 29213 |
|---|---|
| Target Compound Data | 0.03 μg/mL (for PD 131628, the 7-(3-amino-1-pyrrolidinyl) derivative of CAS 137118-01-5 scaffold) |
| Comparator Or Baseline | 0.12 μg/mL (for the N1-ethyl analog, identical 7-substituent) |
| Quantified Difference | 4-fold lower MIC for the cyclopropyl scaffold |
| Conditions | Broth microdilution, CLSI guidelines, S. aureus ATCC 29213 |
Why This Matters
Demonstrates that the N1-cyclopropyl core is essential to achieving clinically relevant potency against Gram-positive targets, justifying procurement of the cyclopropyl scaffold over cheaper N1-ethyl alternatives.
- [1] Fuchs, P. C., Barry, A. L., Pfaller, M. A., Allen, S. D., Gerlach, E. H. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. Antimicrob. Agents Chemother., 1991, 35(9), 1842–1846. View Source
